Technical Whitepaper: 2,3-Difluoro-4-nitrobenzoic Acid as a Strategic Scaffold in Medicinal Chemistry
Technical Whitepaper: 2,3-Difluoro-4-nitrobenzoic Acid as a Strategic Scaffold in Medicinal Chemistry
This guide serves as an authoritative technical resource for researchers and medicinal chemists utilizing 2,3-Difluoro-4-nitrobenzoic acid (CAS: 1806370-35-3).[1] It synthesizes confirmed physicochemical data, validated synthetic routes, and mechanistic insights into its application as a scaffold for benzimidazole-based therapeutics.[1]
[1]
Executive Summary
2,3-Difluoro-4-nitrobenzoic acid is a highly specialized fluorinated building block used primarily in the synthesis of fused heterocyclic systems.[1] Its unique substitution pattern—featuring two fluorine atoms and a nitro group—creates a "chemical toggle" that allows for highly regioselective nucleophilic aromatic substitution (
Physicochemical Profile
The following data aggregates predicted and experimental values for CAS 1806370-35-3.
| Property | Value | Notes |
| CAS Number | 1806370-35-3 | Distinct from 2,4-difluoro-5-nitro isomer. |
| Molecular Formula | ||
| Molecular Weight | 203.10 g/mol | |
| Appearance | Off-white to pale yellow solid | Nitro group imparts yellow hue. |
| Melting Point | 147–148 °C | Experimental range (approximate). |
| Boiling Point | 368.5 ± 42.0 °C | Predicted at 760 mmHg.[1] |
| Density | 1.661 ± 0.06 g/cm³ | High density due to difluoro substitution.[1] |
| pKa | 2.03 ± 0.13 | Highly acidic due to electron-withdrawing groups. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water.[1] |
Synthetic Routes & Manufacturing
The synthesis of 2,3-difluoro-4-nitrobenzoic acid requires overcoming significant regioselectivity challenges.[1] Direct nitration of 2,3-difluorobenzoic acid often yields a mixture of isomers (4-nitro and 5-nitro).[1] The industrial "Route of Choice" utilizes an oxidation strategy to ensure isomeric purity.[1]
Route A: Oxidation of 2,3-Difluoro-4-nitrotoluene (High Purity)
This method avoids the ambiguity of electrophilic aromatic substitution by establishing the nitro position prior to carboxylic acid formation.[1]
-
Starting Material: 2,3-Difluorotoluene.[1]
-
Nitration: Nitration under controlled conditions yields 2,3-difluoro-4-nitrotoluene (major isomer due to steric and electronic directing effects).[1]
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Oxidation: The methyl group is oxidized to the carboxylic acid using
orngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> /Vanadium catalyst.
Route B: Direct Nitration (Laboratory Scale)[1]
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Reagents: Fuming
, concentratedngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> . -
Mechanism: The carboxyl group at C1 directs meta (to C3/C5).[1] The fluorine at C2 directs para (to C5).[1] The fluorine at C3 directs ortho (to C2/C4).[1]
-
Challenge: Competition between C5 and C4 leads to mixtures requiring recrystallization.[1]
Reactivity & Functionalization Logic
The core value of this scaffold lies in its Regioselective
The "Ortho-Effect" Mechanism[1]
-
Activation: The nitro group withdraws electron density, making the ring electrophilic.[1]
-
Discrimination: Nucleophiles (amines, thiols) attack C3 exclusively because it is ortho to the activating nitro group.[1] C2 is deactivated relative to C3.[1]
-
Cyclization: Subsequent reduction of the nitro group to an amine (
) generates a vicinal diamine (C3-Amino, C4-Amino), the prerequisite motif for closing a benzimidazole ring.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Visualization of the Synthetic Pathway
The following diagram illustrates the conversion of the acid into a benzimidazole pharmacophore, highlighting the regioselective displacement.
Caption: Synthetic logic flow showing the regioselective displacement of the C3-fluorine followed by cyclization to a benzimidazole scaffold.
Experimental Protocol: Benzimidazole Synthesis
Based on validated methodologies for ortho-fluoronitrobenzene derivatives [1, 2].
Phase 1: Esterification
Objective: Protect the carboxylic acid to prevent side reactions during substitution.[1]
-
Dissolve 2,3-difluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).
-
Add catalytic concentrated
(0.1 eq) dropwise.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Reflux at 65°C for 4–6 hours. Monitor by TLC (Solvent: 30% EtOAc/Hexane).[1]
-
Workup: Concentrate in vacuo, dilute with EtOAc, wash with saturated
. Dry overngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .[5] -
Yield: Expect >90% of Methyl 2,3-difluoro-4-nitrobenzoate.
Phase 2: Regioselective (The Critical Step)
Objective: Install the amine at C3 without displacing C2-F.[1]
-
Dissolve the methyl ester (1.0 eq) in dry DMF or NMP.[1]
-
Add the primary amine (R-
, 1.1 eq) and a base (DIPEA orngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> , 2.0 eq). -
Temperature Control: Stir at 0°C to Room Temperature .
-
Stir for 2–4 hours.
-
Workup: Pour into ice water. The product, Methyl 3-(alkylamino)-2-fluoro-4-nitrobenzoate , often precipitates as a yellow/orange solid.[1] Filtration is usually sufficient.[1]
Phase 3: Reduction & Cyclization[1]
-
Reduction: Suspend the nitro-amine intermediate in Ethanol/Acetic Acid. Add Iron powder (5 eq) and heat to 60°C for 2 hours (Bechamp reduction). Filter through Celite to remove iron residues.[1]
-
Cyclization: To the filtrate (containing the diamine), add Triethyl orthoformate (or CDI) and heat to reflux.[1]
-
Result: Formation of the 1-substituted-4-fluoro-benzimidazole-5-carboxylate core.
Applications in Drug Discovery
This scaffold is explicitly cited in the development of DGAT2 Inhibitors (Diacylglycerol O-Acyltransferase 2).[1]
-
Mechanism: DGAT2 catalyzes the final step of triglyceride synthesis.[1] Inhibitors are potent candidates for treating NASH (Non-Alcoholic Steatohepatitis) and Type 2 Diabetes.[1][5]
-
Role of the Scaffold: The 2,3-difluoro-4-nitrobenzoic acid is converted into a benzimidazole core.[1] The remaining fluorine (originally at C2, now at C4 of the benzimidazole) provides metabolic stability and modulates the pKa of the heterocyclic system, improving oral bioavailability [3].[1]
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Specific Danger: As a nitro-aromatic, it may exhibit energetic properties upon heating.[1] Avoid shock or friction if drying large quantities.[1]
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container, away from strong bases and reducing agents.
References
-
Patent: WO2022076495A1. "Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors."[1] Google Patents.[1] Link
-
Nucleophilic Aromatic Substitution (SNAr): "Mechanistic principles of activated halo-nitrobenzenes."[1] Organic Chemistry Portal. Link
-
DGAT2 Inhibition: "DGAT2 inhibitors as therapeutic agents for liver disease."[1][5] Journal of Lipid Research.[1] Link (Contextual reference for target application).
-
Chemical Properties: "2,3-Difluoro-4-nitrobenzoic acid CAS 1806370-35-3." ChemicalBook.[1] Link
Sources
- 1. WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 2. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. JP2023545741A - Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
